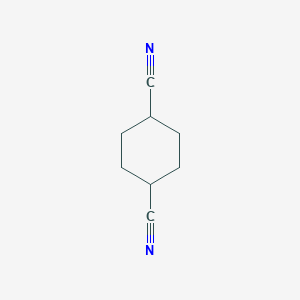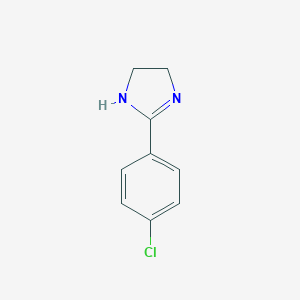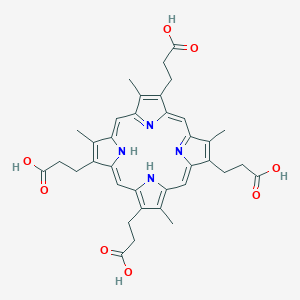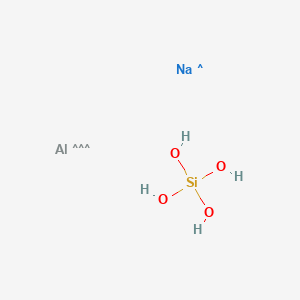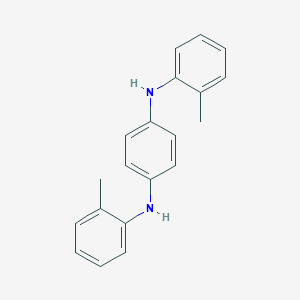
1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, N,N’-bis(2-methylphenyl)-: is an organic compound with the molecular formula C20H20N2 N,N’-Bis(2-methylphenyl)-1,4-benzenediamine . This compound is primarily used as an antioxidant in the rubber industry, where it helps to prevent the aging and degradation of rubber products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The preparation of 1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- involves the condensation of ortho-toluidine and aniline in the presence of a catalyst such as iron trichloride . The reaction is typically carried out in a condensation reaction still, where the raw materials are mixed and heated under controlled conditions. The process involves several steps, including washing, distillation, sedimentation, and pelletizing .
Industrial Production Methods:
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high purity and yield. The raw materials are carefully measured and mixed, and the reaction conditions are closely monitored to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and dyes.
Biology: It is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- involves its participation in organic reactions such as nucleophilic aromatic substitution and oxidative coupling . These reactions enable the formation of complex molecular structures. The compound acts as a chemical intermediate, facilitating the creation of diverse organic molecules .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis(1-methylheptyl)-1,4-benzenediamine
- N,N’-Bis(2-methylpropyl)-1,4-benzenediamine
- N-(2-Methylbenzyl)-N’-phenyl-1,4-benzenediamine
Comparison:
1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits superior antioxidant properties, making it particularly valuable in the rubber industry .
Eigenschaften
CAS-Nummer |
15017-02-4 |
|---|---|
Molekularformel |
C20H20N2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C20H20N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14,21-22H,1-2H3 |
InChI-Schlüssel |
MDZBMZIJIUEQJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)NC3=CC=CC=C3C |
Kanonische SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)NC3=CC=CC=C3C |
| 15017-02-4 | |
Physikalische Beschreibung |
OtherSolid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


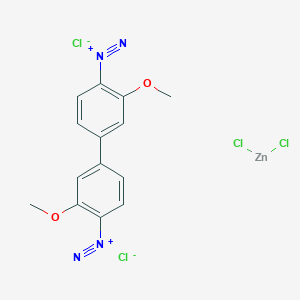
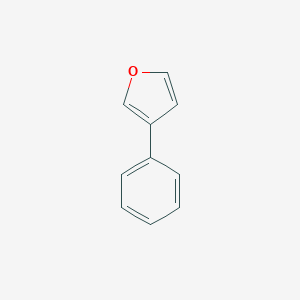
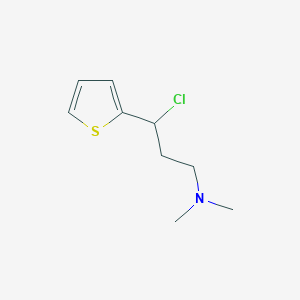
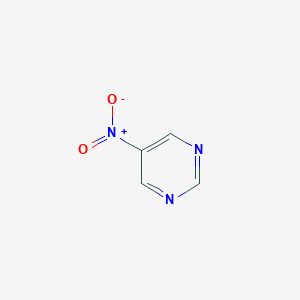
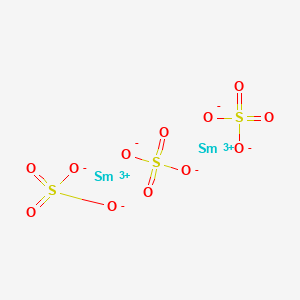
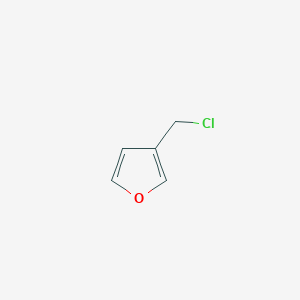
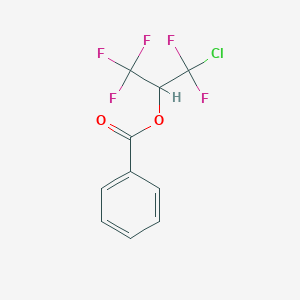
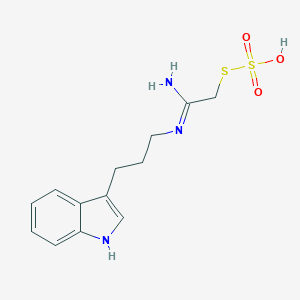
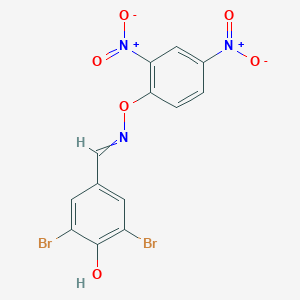
![1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone](/img/structure/B80772.png)
